molecular formula C22H32N4O4 B11511468 Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11511468
M. Wt: 416.5 g/mol
InChI Key: SBTAXOZHZVWWOS-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a pyrrolidine ring, which is further connected to an ethylpiperazine moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Attachment of the Ethylpiperazine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with 4-ethylpiperazine.

    Esterification: The final step is the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-pressure reactors for cyclization, continuous flow systems for nucleophilic substitution, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in understanding biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpiperazine moiety can interact with neurotransmitter receptors, while the pyrrolidine ring can modulate enzyme activity. These interactions can alter biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-{[3-(4-methylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate
  • Ethyl 4-(3-{[3-(4-phenylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

Ethyl 4-(3-{[3-(4-ethylpiperazin-1-yl)propyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle difference can lead to variations in how the compound interacts with biological targets, potentially offering advantages in terms of efficacy and safety.

Properties

Molecular Formula

C22H32N4O4

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 4-[3-[3-(4-ethylpiperazin-1-yl)propylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H32N4O4/c1-3-24-12-14-25(15-13-24)11-5-10-23-19-16-20(27)26(21(19)28)18-8-6-17(7-9-18)22(29)30-4-2/h6-9,19,23H,3-5,10-16H2,1-2H3

InChI Key

SBTAXOZHZVWWOS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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